Methyl 2-cyanoacetimidate hydrochloride
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Overview
Description
Methyl 2-cyanoacetimidate hydrochloride is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique properties.
Preparation Methods
The synthesis of Methyl 2-cyanoacetimidate hydrochloride typically involves the reaction of methyl cyanoacetate with amines. One common method is the direct treatment of methyl cyanoacetate with amines without the use of solvents at room temperature . Another method involves stirring the reactants without solvents at elevated temperatures, followed by cooling to room temperature . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Methyl 2-cyanoacetimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Condensation Reactions: The active hydrogen on the C-2 position allows it to participate in condensation reactions with various reagents.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under suitable conditions.
Common reagents used in these reactions include aromatic amines, acetic acid, and other nucleophilic agents . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-cyanoacetimidate hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-cyanoacetimidate hydrochloride involves its ability to react with nucleophiles and form stable intermediates. These intermediates can then undergo further transformations to yield desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Methyl 2-cyanoacetimidate hydrochloride can be compared with other similar compounds such as:
Methyl cyanoacetate: A precursor in the synthesis of this compound.
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a methyl group.
Cyanoacetamide: Another related compound used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific reactivity and the stability of its intermediates, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-cyanoethanimidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c1-7-4(6)2-3-5;/h6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZHSAANPZOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-70-3 |
Source
|
Record name | Ethanimidic acid, 2-cyano-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53557-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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